molecular formula C28H24N4O6S B2391661 4-[[2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetyl]amino]benzoic acid CAS No. 892381-68-9

4-[[2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetyl]amino]benzoic acid

Cat. No.: B2391661
CAS No.: 892381-68-9
M. Wt: 544.58
InChI Key: XXVMTSWMELRVKR-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzoic acid derivative featuring a tricyclic core with a hydroxymethyl group, a 3-methoxyphenyl substituent, and a sulfanyl-acetyl-amino linkage. The presence of a benzoic acid moiety and sulfur-containing groups may influence solubility, binding affinity, and interactions with biological targets, such as enzymes or receptors involved in redox or antitumor pathways .

Properties

IUPAC Name

4-[[2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O6S/c1-15-24-21(18(13-33)12-29-15)11-22-26(38-24)31-25(17-4-3-5-20(10-17)37-2)32-27(22)39-14-23(34)30-19-8-6-16(7-9-19)28(35)36/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVMTSWMELRVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)OC)SCC(=O)NC5=CC=C(C=C5)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[[2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetyl]amino]benzoic acid is a complex organic molecule with potential biological applications due to its unique structural features. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Structural Characteristics

The compound's intricate structure includes:

  • A multi-ring system
  • Hydroxymethyl and methoxyphenyl functional groups
  • A sulfanyl group linked to an acetylamino moiety

These characteristics suggest potential interactions with various biological targets.

Anticancer Properties

Recent studies indicate that similar compounds exhibit significant cytotoxicity against cancer cell lines. For instance, metabolites derived from related compounds showed varying degrees of cytotoxicity against HeLa cells (human cervical carcinoma) with IC50 values ranging from 35.7 μM to 152.5 μM . Such findings suggest that the compound may possess anticancer properties worth further exploration.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated. Preliminary screenings have shown that related compounds can inhibit enzymes such as β-glucuronidase and carbonic anhydrase . The specific activity of the compound in this regard remains to be elucidated through targeted studies.

Antimicrobial Activity

There is evidence to suggest that derivatives of this compound may exhibit antimicrobial properties. For example, related structures have shown activity against Leishmania major promastigotes with IC50 values around 29.64 μM . This finding positions the compound as a candidate for further research in the field of infectious diseases.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several derivatives on HeLa and 3T3 cell lines. The results indicated that the parent compound and its metabolites exhibited moderate toxicity towards these cell lines, with specific IC50 values highlighting their potential as therapeutic agents .

CompoundCell LineIC50 (μM)
Parent CompoundHeLa35.7 ± 4.46
Metabolite 1HeLa46.5 ± 5.4
Metabolite 2HeLa107.8 ± 4.0
Parent Compound3T346.3 ± 11.7

Study 2: Enzyme Inhibition Assay

Another investigation focused on the inhibition of β-glucuronidase by related compounds showed promising results, suggesting that these compounds could modulate metabolic pathways relevant to drug metabolism and detoxification processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s closest analog, 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (), differs in two critical aspects:

Substituent Position : The methoxyphenyl group is at the para position (4-methoxyphenyl) instead of meta (3-methoxyphenyl).

Functional Group : The terminal benzoic acid is replaced by an acetamide linked to a 2-methylphenyl group.

Feature Target Compound Analog ()
Methoxyphenyl Position 3-methoxy 4-methoxy
Terminal Group Benzoic acid N-(2-methylphenyl)acetamide
Core Structure 2-oxa-4,6,13-triazatricyclo[8.4.0.03,8] core Identical tricyclic core
Potential Solubility Higher (due to benzoic acid) Lower (due to hydrophobic acetamide)

Implications of Structural Variations

  • Bioactivity : The meta-methoxy group in the target compound may enhance interactions with polar residues in enzymatic pockets compared to the para isomer, as seen in studies where substituent positions significantly alter binding .
  • Mechanism of Action (MOA) : The benzoic acid group could facilitate hydrogen bonding or ionic interactions with targets, akin to redox-cofactor compounds like lankacidin C , whereas the acetamide analog might exhibit different pharmacokinetics due to reduced solubility.

Mechanistic Insights from Computational and Genomic Data

Systems Pharmacology and Docking Analysis

Studies on structurally similar natural products (e.g., oleanolic acid and hederagenin) demonstrate that minor structural differences can lead to divergent MOAs . For example:

  • Similar Scaffolds : Compounds with shared tricyclic cores may target overlapping pathways, such as redox or antitumor systems.
  • Divergent MOAs: The benzoic acid derivative could inhibit enzymes via acid-base interactions, while the acetamide analog might act as a competitive inhibitor by mimicking endogenous substrates.

Genomic Context

Notably, Pseudomonas redox-cofactor BGCs (e.g., lankacidin C) share partial homology (<15%) with known antitumor agents, hinting at novel bioactivities for the target compound .

Anticipated Bioactivity

  • Antitumor Potential: Structural resemblance to lankacidin C (a DNA-binding agent) and redox-cofactor compounds suggests possible cytotoxicity against cancer cell lines .
  • Antimicrobial Activity : The sulfanyl group may confer activity against Gram-negative bacteria, as seen in sulfur-containing pseudomonads .

Limitations and Challenges

  • Synthetic Complexity : The tricyclic core and stereochemistry pose challenges for large-scale synthesis.
  • Data Gaps : Experimental validation of MOA (e.g., via transcriptome analysis or crystallography) is lacking. Tools like SHELX or ORTEP-3 could aid in structural characterization.

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